4-acetamido-2,5-dimethoxybenzenesulfonyl chloride
Overview
Description
4-acetamido-2,5-dimethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with acetylamino and methoxy groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Phosphorus Pentachloride Method
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Phosphorus Oxychloride Method
Reactants: Sodium benzenesulfonate and phosphorus oxychloride.
Conditions: Similar to the phosphorus pentachloride method, the mixture is heated and then cooled to obtain the product.
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Chlorosulfonic Acid Method
Reactants: Benzene and chlorosulfonic acid.
Conditions: Benzene is slowly added to chlorosulfonic acid with continuous stirring, keeping the temperature between 20-25°C.
Industrial Production Methods
Industrial production of benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reactants and the desired purity of the product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Products: Sulfonamides, sulfonate esters, and sulfonate thioesters.
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Oxidation Reactions
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Carried out under acidic or basic conditions.
Products: Sulfonic acids.
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Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous solvents.
Products: Sulfinic acids or thiols.
Scientific Research Applications
4-acetamido-2,5-dimethoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, and sulfonate thioester products .
Comparison with Similar Compounds
Similar Compounds
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Benzenesulfonyl Chloride
- Lacks the acetylamino and methoxy substituents.
- Used in similar substitution reactions but with different reactivity profiles .
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4-Acetamidobenzenesulfonyl Chloride
- Similar structure but without the methoxy groups.
- Used in the synthesis of sulfonamides and as a reagent in organic synthesis .
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N-Acetylsulfanilyl Chloride
- Contains an acetylamino group but lacks the methoxy substituents.
- Employed in the synthesis of pharmaceutical intermediates and as a reagent in organic synthesis .
Uniqueness
4-acetamido-2,5-dimethoxybenzenesulfonyl chloride is unique due to the presence of both acetylamino and methoxy groups, which influence its reactivity and make it suitable for specific synthetic applications. The combination of these substituents allows for selective reactions and the formation of unique products that are not easily accessible with other sulfonyl chlorides .
Properties
IUPAC Name |
4-acetamido-2,5-dimethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-6(13)12-7-4-9(17-3)10(18(11,14)15)5-8(7)16-2/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJIZLZFBGRSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065394 | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13279-58-8 | |
Record name | 4-(Acetylamino)-2,5-dimethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13279-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013279588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetamido-2,5-dimethoxybenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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